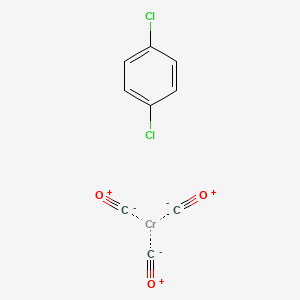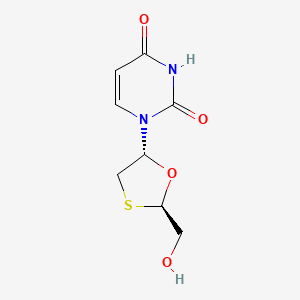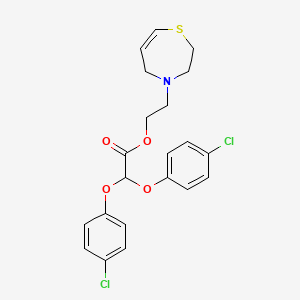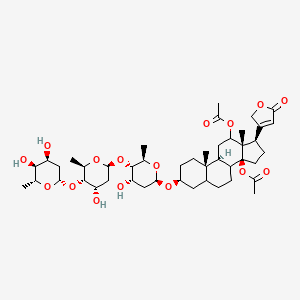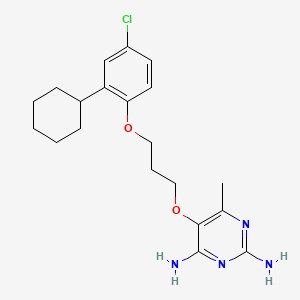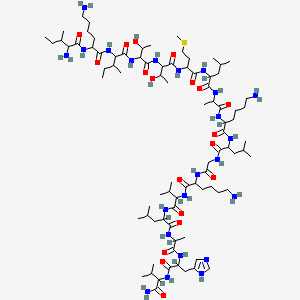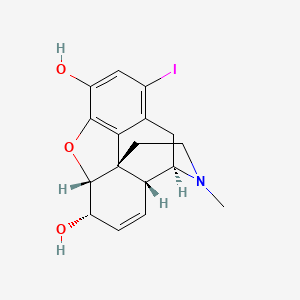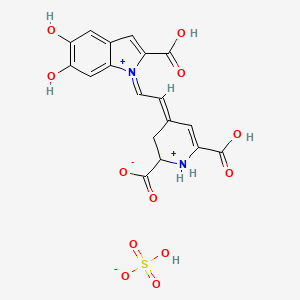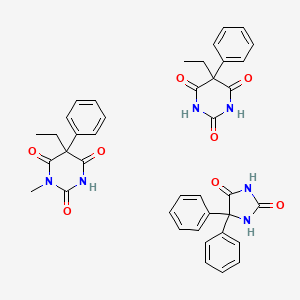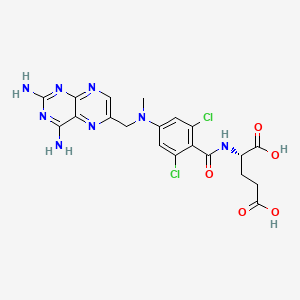
OZ439 mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OZ439 mesylate involves the preparation of the mesylate salt from the free base form. One method includes dissolving this compound in water and adjusting the pH using sodium hydroxide or hydrochloric acid . Another approach involves spray drying OZ439 nanoparticles to form stable, water-dispersible powders .
Industrial Production Methods
For industrial production, a combination of hydrophobic ion pairing and Flash NanoPrecipitation is used to formulate OZ439 nanoparticles. These nanoparticles are then spray dried to produce dry powders, which are stable under high temperature and humidity conditions .
Analyse Des Réactions Chimiques
Types of Reactions
OZ439 mesylate undergoes various chemical reactions, including:
Reduction: The peroxide bond in OZ439 is reduced to form reactive intermediates that alkylate heme and other proteins.
Common Reagents and Conditions
Oxidation: Iron(II) in heme is a common reagent for the reductive activation of the peroxide bond.
Reduction: The reduction process involves the interaction with iron(II) in the parasite’s heme.
Major Products Formed
The major products formed from these reactions are carbon-centered free radicals, which alkylate heme and other proteins, leading to the death of the malaria parasite .
Applications De Recherche Scientifique
OZ439 mesylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of OZ439 mesylate involves the reductive activation of its endo-peroxide pharmacophore by iron(II) in heme. This activation generates carbon-centered free radicals, which alkylate heme and other proteins, ultimately leading to the death of the malaria parasite . The compound exhibits rapid action against all asexual erythrocytic stages of Plasmodium falciparum .
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: A natural antimalarial compound with a similar endo-peroxide pharmacophore.
Arterolane (OZ277): A first-generation synthetic ozonide with rapid clearance requiring a 3-day dosing regimen.
OZ609: Another synthetic ozonide tested for antimalarial activity.
Uniqueness
OZ439 mesylate stands out due to its improved pharmacokinetic profile, allowing for a single-dose treatment. It maintains the rapid onset of action and potent activity of artemisinin derivatives while exhibiting prolonged plasma exposure and low projected cost of goods .
Propriétés
Numéro CAS |
1029939-87-4 |
|---|---|
Formule moléculaire |
C29H43NO8S |
Poids moléculaire |
565.7 g/mol |
InChI |
InChI=1S/C28H39NO5.CH4O3S/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20;1-5(2,3)4/h1-4,20-21,23-25H,5-19H2;1H3,(H,2,3,4) |
Clé InChI |
WQAWGRIICHFPFL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
